N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide

Chloroquine metabolism Phase-II acetylation Metabolite profiling

N-(4-((7-Chloroquinolin-4-yl)amino)pentyl)-N-ethylacetamide (CAS 91828-61-4), systematically referred to as N-acetyldesethylchloroquine (N-Ac-desEt-CQ), is a minor phase-II metabolite of the 4-aminoquinoline antimalarial chloroquine. The molecule features a 7-chloroquinoline core linked via a 4-amino bridge to an N-ethylacetamide-terminated pentyl side chain, yielding a molecular formula of C₁₈H₂₄ClN₃O and a monoisotopic mass of 333.16 Da.

Molecular Formula C18H24ClN3O
Molecular Weight 333.9 g/mol
CAS No. 91828-61-4
Cat. No. B3061306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide
CAS91828-61-4
Molecular FormulaC18H24ClN3O
Molecular Weight333.9 g/mol
Structural Identifiers
SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)C
InChIInChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)
InChIKeyHGDLFXICTKRYJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-((7-Chloroquinolin-4-yl)amino)pentyl)-N-ethylacetamide (CAS 91828-61-4): Identity and Baseline Characteristics for Informed Procurement


N-(4-((7-Chloroquinolin-4-yl)amino)pentyl)-N-ethylacetamide (CAS 91828-61-4), systematically referred to as N-acetyldesethylchloroquine (N-Ac-desEt-CQ), is a minor phase-II metabolite of the 4-aminoquinoline antimalarial chloroquine [1]. The molecule features a 7-chloroquinoline core linked via a 4-amino bridge to an N-ethylacetamide-terminated pentyl side chain, yielding a molecular formula of C₁₈H₂₄ClN₃O and a monoisotopic mass of 333.16 Da [2]. Unlike the parent drug chloroquine or the major active metabolite desethylchloroquine, this acetylated congener carries a neutral amide moiety that removes the basic tertiary amine characteristic of the active pharmacophore, fundamentally altering its protonation state, lipophilicity, and biological activity profile.

Why N-Acetyldesethylchloroquine Cannot Be Replaced by Chloroquine or Desethylchloroquine in Research and Analytical Workflows


4-Aminoquinoline derivatives share a conserved quinoline scaffold yet diverge markedly in their side-chain functionality, which governs chromatographic retention, ionization efficiency, and biological recognition. The acetylated side chain of N-acetyldesethylchloroquine eliminates the basic secondary amine present in desethylchloroquine and replaces the tertiary amine of chloroquine with a neutral acetamide group [1]. This chemical modification reduces the hydrogen-bond donor count from two to one, lowers the computed XLogP3 by approximately 0.5 log units relative to chloroquine, and abolishes the pH-dependent ionization that underpins lysosomotropic accumulation. Consequently, generic substitution of chloroquine or desethylchloroquine for this specific acetylated species in LC-MS/MS method development, impurity profiling, or metabolic pathway elucidation will produce systematically erroneous retention times, ion ratios, and quantitation results [2].

Quantitative Differentiation Evidence for N-(4-((7-Chloroquinolin-4-yl)amino)pentyl)-N-ethylacetamide Against Closest Analogs


Metabolic Abundance: N-Acetyldesethylchloroquine Is a Quantitatively Minor Metabolite Relative to Desethylchloroquine, Defining Its Role as a Trace Analytical Marker

In human subjects receiving chloroquine, desethylchloroquine constitutes the predominant circulating and urinary metabolite, with approximately 10% of the administered dose recovered in urine as desethylchloroquine. N-Acetyldesethylchloroquine is unequivocally identified as the minor metabolite, appearing at substantially lower concentrations [1]. While the published literature does not provide a precise percentage-of-dose value for N-acetyldesethylchloroquine, its classification as a 'minor' terminal biotransformation product is consistently corroborated by multiple independent analyses of plasma and urine from chloroquine-treated subjects [2].

Chloroquine metabolism Phase-II acetylation Metabolite profiling

Lipophilicity Differentiation: XLogP3 Values Distinguish N-Acetyldesethylchloroquine from Chloroquine and Desethylchloroquine, Informing Chromatographic Method Development

Computed partition coefficients reveal a consistent trend in lipophilicity across the chloroquine metabolic pathway. N-Acetyldesethylchloroquine (XLogP3 = 3.7) [1] is intermediate in hydrophobicity between the more lipophilic parent drug chloroquine (XLogP = 4.27) [2] and slightly less lipophilic than the major metabolite desethylchloroquine (XLogP3 = 3.8) . The 0.57 log-unit reduction relative to chloroquine translates to an approximately 3.7-fold lower theoretical octanol-water partition coefficient, sufficient to produce distinct reversed-phase retention times and solid-phase extraction recovery profiles.

Physicochemical property comparison Lipophilicity Reversed-phase chromatography

Hydrogen-Bond Donor and Acceptor Profile: Distinct HBD Count Directly Affects Ionization Efficiency in ESI-MS and Solubility in Aqueous Media

N-Acetyldesethylchloroquine possesses exactly one hydrogen-bond donor (the quinoline NH) and three hydrogen-bond acceptors (the quinoline N, the amide carbonyl O, and the amide N) [1]. In contrast, desethylchloroquine carries two HBDs (quinoline NH plus the secondary amine NH) while retaining three HBAs . The loss of one HBD in the acetylated metabolite reduces the capacity for intermolecular hydrogen bonding with protic solvents, slightly decreasing aqueous solubility relative to desethylchloroquine while simultaneously altering the proton affinity relevant to electrospray ionization efficiency in LC-MS detection.

Hydrogen bonding Mass spectrometry ionization Aqueous solubility

Synthetic Accessibility and Stereochemical Availability: Both Racemic and (S)-(+)-Enantiomeric Forms Are Synthetically Accessible

The Ansari and Craig synthesis demonstrated explicit preparation of N-acetyldesethylchloroquine in both the racemic and the (S)-(+)-form, confirming synthetic accessibility to defined stereoisomers [1]. By comparison, the major metabolite desethylchloroquine was obtained in only 81.5% enantiomeric purity after resolution, indicating that the acetylated congener can be prepared with potentially higher stereochemical fidelity through controlled acetylation of enantiomerically enriched desethylchloroquine precursors.

Stereochemistry Enantiomeric purity Reference standard preparation

Regulatory Reference Standard Utility: N-Acetyldesethylchloroquine Is a Characterized Chloroquine Impurity Reference Standard for ANDA and DMF Submissions

N-Acetyldesethylchloroquine (undeuterated, CAS 91828-61-4) and its deuterated analog (CAS 1216619-20-3) are supplied as fully characterized reference standards for chloroquine impurity profiling, with documented physicochemical properties including melting point 127–129 °C (for the d4-analog) and off-white to pale yellow solid appearance . These standards are explicitly designated for analytical method development, ANDA and DMF filing support, and quality control (QC) applications, compliant with regulatory guidelines for impurity reference materials [1]. Neither chloroquine API nor desethylchloroquine reference standards can substitute for this specific impurity marker in stability-indicating HPLC methods, as co-elution or misidentification would result.

Pharmaceutical impurity profiling Reference standard Regulatory compliance

Procurement-Relevant Application Scenarios for N-(4-((7-Chloroquinolin-4-yl)amino)pentyl)-N-ethylacetamide (CAS 91828-61-4)


Chloroquine API Impurity Profiling and Stability-Indicating HPLC Method Validation

Pharmaceutical QC laboratories developing stability-indicating HPLC methods for chloroquine active pharmaceutical ingredient (API) or finished dosage forms require authentic N-acetyldesethylchloroquine as a specified impurity marker. The compound's distinct XLogP3 (3.7 vs. chloroquine at 4.27) ensures baseline chromatographic separation, while its unique melting point (127–129 °C) and hydrogen-bonding profile provide orthogonal identity confirmation . Use of the certified reference standard supports ANDA and DMF regulatory submissions as mandated by ICH Q3A/Q3B impurity guidelines.

LC-MS/MS Bioanalytical Method Development for Chloroquine Metabolite Quantitation in Clinical Pharmacokinetic Studies

In clinical pharmacokinetic studies measuring chloroquine and its metabolites in human plasma and urine, N-acetyldesethylchloroquine serves as a critical analyte—not merely an internal standard surrogate. Because the acetylated metabolite possesses only one hydrogen-bond donor (versus two for desethylchloroquine), its electrospray ionization efficiency and collision-induced dissociation fragmentation pattern differ fundamentally from those of the major metabolite [1]. Laboratories that omit the authentic standard risk mis-assigning desethylchloroquine MRM transitions to the acetylated species, producing systematically biased pharmacokinetic parameter estimates.

Stereoselective Metabolism Studies Examining Phase-II N-Acetyltransferase Activity on 4-Aminoquinoline Substrates

Investigators studying the stereoselectivity of N-acetyltransferase (NAT) enzymes toward 4-aminoquinoline substrates benefit from the availability of N-acetyldesethylchloroquine in both racemic and (S)-(+)-enantiomeric forms [2]. This allows enantiomer-specific calibration curves to be constructed for quantifying the stereochemical outcome of NAT-mediated acetylation of desethylchloroquine, a question relevant to understanding inter-individual variability in chloroquine metabolism and potential pharmacogenetic implications.

COVID-19-Related Chloroquine Repurposing Research Requiring Metabolite Standards for In Vitro Pharmacology

During the COVID-19 pandemic, numerous studies investigated chloroquine and hydroxychloroquine for antiviral activity, generating demand for comprehensive metabolite reference standards to distinguish parent drug effects from metabolite-mediated pharmacology . N-Acetyldesethylchloroquine, as a terminal phase-II metabolite lacking the basic amine pharmacophore, serves as a negative control compound to confirm that observed in vitro antiviral or autophagy-inhibitory effects are attributable specifically to the parent drug or active desethyl metabolite rather than to the inactive acetylated clearance product.

Quote Request

Request a Quote for N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.